(4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride (4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185308-94-4
VCID: VC2546731
InChI: InChI=1S/C10H14N4O.ClH/c11-8-1-5-14(6-2-8)10(15)9-7-12-3-4-13-9;/h3-4,7-8H,1-2,5-6,11H2;1H
SMILES: C1CN(CCC1N)C(=O)C2=NC=CN=C2.Cl
Molecular Formula: C10H15ClN4O
Molecular Weight: 242.7 g/mol

(4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride

CAS No.: 1185308-94-4

Cat. No.: VC2546731

Molecular Formula: C10H15ClN4O

Molecular Weight: 242.7 g/mol

* For research use only. Not for human or veterinary use.

(4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride - 1185308-94-4

Specification

CAS No. 1185308-94-4
Molecular Formula C10H15ClN4O
Molecular Weight 242.7 g/mol
IUPAC Name (4-aminopiperidin-1-yl)-pyrazin-2-ylmethanone;hydrochloride
Standard InChI InChI=1S/C10H14N4O.ClH/c11-8-1-5-14(6-2-8)10(15)9-7-12-3-4-13-9;/h3-4,7-8H,1-2,5-6,11H2;1H
Standard InChI Key CEWVQQDOSRQXAB-UHFFFAOYSA-N
SMILES C1CN(CCC1N)C(=O)C2=NC=CN=C2.Cl
Canonical SMILES C1CN(CCC1N)C(=O)C2=NC=CN=C2.Cl

Introduction

Physical and Chemical Properties

(4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride is identified by the CAS number 1185308-94-4. It has a molecular formula of C10H15ClN4O and a molecular weight of 242.71 g/mol . The compound exists as a hydrochloride salt, which typically enhances its stability and solubility in aqueous solutions compared to its free base form.

Table 1: Basic Properties of (4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride

PropertyValue
Molecular FormulaC10H15ClN4O
Molecular Weight242.71 g/mol
CAS Number1185308-94-4
Physical StateSolid
PurityTypically available at 98+% purity
Storage ConditionsRoom Temperature

Alternative names for this compound include (4-Amino-1-piperidinyl)-pyrazin-2-yl-methanone hydrochloride and 1-[(pyrazin-2-yl)carbonyl]piperidin-4-amine hydrochloride .

Structural Characteristics

The structure of (4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride comprises several key components that contribute to its chemical and biological properties:

  • A piperidine ring with an amino group (-NH2) at position 4

  • A pyrazine ring (a six-membered heterocyclic compound with two nitrogen atoms)

  • A methanone (carbonyl, C=O) group connecting the piperidine and pyrazine rings

  • A hydrochloride salt form

The presence of the amino group on the piperidine ring contributes significantly to the compound's ability to form hydrogen bonds, potentially enhancing its interactions with biological targets. The pyrazine ring, being electron-deficient due to the two nitrogen atoms, exhibits distinct chemical reactivity and can participate in various interactions with biological receptors.

Compound TypeAntimicrobial ActivityAntioxidant ActivityReference
Pyrazine-2-carboxylic acid derivativesModerate to highVariable
Thiazolo[5,4-d]pyrimidine derivatives with pyrazineHigh selectivity for receptor subtypesNot specified
SHP2 inhibitors with pyrazine coreCytotoxic against cancer cell linesNot specified

Research on SHP2 inhibitors containing pyrazine scaffolds has shown promising cytotoxic effects on different human cancer cell lines. For example, methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride demonstrated notable cytotoxic activity in MTT assays at concentrations as low as 0.01 μM .

Structure-Activity Relationship

The biological activity of (4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride is likely influenced by several structural features:

  • The pyrazine ring provides a rigid, electron-deficient scaffold that can interact with various biological targets through π-stacking and hydrogen bonding

  • The amino group at position 4 of the piperidine ring serves as both a hydrogen bond donor and acceptor

  • The methanone linker provides conformational flexibility while maintaining a specific spatial arrangement

  • The hydrochloride salt form enhances water solubility and bioavailability

Structure-activity relationship studies of similar compounds suggest that the position and nature of substituents on the piperidine ring significantly influence biological activity . The amino group's position (whether at position 3 or 4) can dramatically affect binding affinity to biological targets.

Comparison with Similar Compounds

Several structurally related compounds share similarities with (4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride, providing insight into structural variations that might affect biological activity.

Table 3: Comparison with Similar Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
(4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride1185308-94-4C10H15ClN4O242.71Reference compound
(4-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride1185309-12-9C10H14ClN3O2243.69Hydroxy group at position 4 instead of amino group
(3-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride1185316-35-1C10H15ClN4O242.70Amino group at position 3 instead of position 4

These structural variations can significantly impact:

  • Hydrogen bonding patterns

  • Three-dimensional conformation

  • Interaction with biological targets

  • Solubility and pharmacokinetic properties

The substitution of the amino group with a hydroxy group (as in the 4-hydroxy analog) alters the hydrogen bonding profile and may affect receptor selectivity . Similarly, changing the position of the amino group from position 4 to position 3 can modify the compound's spatial arrangement and interaction with biological receptors.

Chemical Reactions and Stability

The chemical reactivity of (4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride is governed by the functional groups present in its structure. Key reaction sites include:

  • The primary amino group (-NH2) at position 4 of the piperidine ring, which can undergo:

    • Nucleophilic substitution reactions

    • Acylation reactions

    • Reductive amination

    • Formation of Schiff bases

  • The pyrazine ring, which can participate in:

    • Electrophilic substitution reactions (although challenging due to electron deficiency)

    • Nucleophilic aromatic substitution reactions

    • Coordination with metal ions through nitrogen atoms

  • The carbonyl group, which can undergo:

    • Nucleophilic addition reactions

    • Reduction to secondary alcohols

The compound is generally stable at room temperature when stored properly, protected from moisture and light . As with many hydrochloride salts, it may be hygroscopic and should be stored in a dry environment.

Industrial and Research Applications

The applications of (4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride extend beyond basic research into potential industrial and therapeutic contexts:

  • Biological Research: The compound is used as a probe to study biochemical pathways due to its ability to interact with enzymes and receptors

  • Drug Discovery: Its structural features make it a potential scaffold for developing:

    • Enzyme inhibitors

    • Receptor modulators

    • Cell signaling pathway regulators

  • Medicinal Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex bioactive molecules

Research on analogous compounds suggests potential applications in antimicrobial, antioxidant, and anticancer research . For instance, certain pyrazine derivatives have shown promising activity against various microorganisms, suggesting potential applications in antimicrobial research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator